molecular formula C6H4F2N2O4S B1413012 3,4-Difluoro-5-nitrobenzenesulfonamide CAS No. 1803826-57-4

3,4-Difluoro-5-nitrobenzenesulfonamide

Cat. No. B1413012
M. Wt: 238.17 g/mol
InChI Key: TXZSIMTWVFZMSW-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H4F2N2O4S . It is a type of sulfonamide, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This resulted in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-5-nitrobenzenesulfonamide can be represented by the SMILES string NS(=O)(=O)C1=CC=C(F)C(F)=C1 . The InChI Key for this compound is VFVVRYNJTGHAIE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The thermal decomposition mechanisms of a similar compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), were probed under different heating conditions . The results showed that fluorine decreased the thermal stability of the molecular structure, and the trigger bond was transferred from the ortho-nitro group of the ether to the para-nitro group .


Physical And Chemical Properties Analysis

The melting point of 3,4-Difluoro-5-nitrobenzenesulfonamide is between 89°C to 93°C . The molecular weight of the compound is 238.17 g/mol .

Safety And Hazards

3,4-Difluoro-5-nitrobenzenesulfonamide is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3,4-difluoro-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZSIMTWVFZMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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